2-ethylhexyl 2-fluoroacetate
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Overview
Description
2-Ethylhexyl 2-fluoroacetate is an organic compound with the chemical formula C10H19FO2. It is the fluoroacetate ester of 2-ethylhexanol, meaning it is formed by the esterification of fluoroacetic acid with 2-ethylhexanol. This compound is known for its high toxicity, particularly through skin absorption .
Preparation Methods
2-Ethylhexyl 2-fluoroacetate can be synthesized through the reaction of ethyl fluoroacetate with 2-ethylhexanol. The reaction typically involves the use of a catalyst and is carried out under controlled conditions to ensure the desired product is obtained . Industrial production methods may involve large-scale esterification processes, where the reactants are combined in reactors and the product is purified through distillation or other separation techniques .
Chemical Reactions Analysis
2-Ethylhexyl 2-fluoroacetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: Nucleophilic substitution reactions can replace the fluoro group with other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.
Scientific Research Applications
2-Ethylhexyl 2-fluoroacetate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of other fluoroacetate esters.
Biology: Due to its high toxicity, it is studied for its effects on biological systems and potential use as a biochemical tool.
Medicine: Research into its toxicological properties helps in understanding the mechanisms of poisoning and developing antidotes.
Mechanism of Action
The toxicity of 2-ethylhexyl 2-fluoroacetate is primarily due to its conversion to fluoroacetate in the body. Fluoroacetate is metabolized to fluorocitrate, which inhibits aconitase, an enzyme in the Krebs cycle. This inhibition disrupts cellular respiration and energy production, leading to toxic effects .
Comparison with Similar Compounds
2-Ethylhexyl 2-fluoroacetate can be compared with other fluoroacetate esters such as:
- Methyl fluoroacetate
- Fluoroethyl fluoroacetate
- Sodium fluoroacetate These compounds share similar toxicological properties due to their conversion to fluoroacetate in the body. this compound is unique in its specific ester structure, which may influence its physical properties and reactivity .
Properties
CAS No. |
331-87-3 |
---|---|
Molecular Formula |
C10H19FO2 |
Molecular Weight |
190.25 g/mol |
IUPAC Name |
2-ethylhexyl 2-fluoroacetate |
InChI |
InChI=1S/C10H19FO2/c1-3-5-6-9(4-2)8-13-10(12)7-11/h9H,3-8H2,1-2H3 |
InChI Key |
FDEKGWKFHSSZFD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)COC(=O)CF |
Origin of Product |
United States |
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